1-Bromo-2-(isocyanomethyl)benzene
Description
1-Bromo-2-(isocyanomethyl)benzene (C₈H₆BrN) is an aromatic compound featuring a bromine atom at the 1-position and an isocyanomethyl (–CH₂NC) group at the 2-position of the benzene ring . Its molecular structure (SMILES: [C-]#[N+]CC1=CC=CC=C1Br; InChIKey: USLJFUOADFXCOS-UHFFFAOYSA-N) suggests significant reactivity due to the electron-withdrawing bromine and the ambident nucleophilic/electrophilic nature of the isocyanide group . This compound is typically synthesized via palladium- or copper-catalyzed cross-coupling reactions, similar to other brominated aryl derivatives . Its applications span organic synthesis, particularly in constructing heterocycles or as a precursor for functionalized aromatic systems .
Properties
IUPAC Name |
1-bromo-2-(isocyanomethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJFUOADFXCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(isocyanomethyl)benzene typically involves the bromination of 2-(isocyanomethyl)benzene. One common method includes the reaction of 2-(isocyanomethyl)benzene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(isocyanomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(methoxymethyl)benzene derivatives .
Scientific Research Applications
1-Bromo-2-(isocyanomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism by which 1-Bromo-2-(isocyanomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom can participate in nucleophilic substitution reactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and other biological molecules. This dual reactivity makes the compound a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity
The reactivity of 1-bromo-2-(isocyanomethyl)benzene is heavily influenced by its substituents. Below is a comparison with analogous compounds:
Table 1: Structural and Reactivity Comparison
Key Findings:
- Electronic Effects: The isocyanomethyl group in 1-bromo-2-(isocyanomethyl)benzene exhibits stronger electron-withdrawing character compared to ethynyl (–C≡CPh) or allyl (–CH₂C(CH₂)=CH₂) groups, directing electrophilic substitution to the para position of the benzene ring .
- Reaction Pathways: Unlike 1-bromo-2-(phenylethynyl)benzene (used in Sonogashira coupling), the isocyanomethyl derivative participates in [2+1] cycloadditions with alkynes to form indole derivatives, leveraging the isocyanide’s nucleophilic terminal carbon .
- Steric Considerations : The –CH₂NC group introduces less steric hindrance compared to bulkier substituents like –SePh or –C≡CPh, enabling faster reaction kinetics in nucleophilic aromatic substitutions .
Functional Group Compatibility
Table 2: Functional Group Stability Under Common Conditions
Key Findings:
- The isocyanomethyl group is prone to hydrolysis under acidic conditions, forming a primary amine, whereas selenyl derivatives remain intact but undergo Se–C bond cleavage in basic media .
- Thermal stability of 1-bromo-2-(isocyanomethyl)benzene is lower than that of its alkenyl or selenyl analogs, limiting its use in high-temperature reactions .
Biological Activity
1-Bromo-2-(isocyanomethyl)benzene is an organic compound characterized by the presence of a bromine atom and an isocyanomethyl group attached to a benzene ring. This unique structural configuration contributes to its potential biological activity, particularly in the fields of medicinal chemistry and toxicology. Understanding the biological activity of this compound is essential for exploring its applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C9H8BrN
- Molecular Weight : 212.06 g/mol
- Structure : The compound features a bromine atom at the ortho position relative to the isocyanomethyl group on the benzene ring, which influences its reactivity and interaction with biological targets.
The biological activity of 1-bromo-2-(isocyanomethyl)benzene can be attributed to its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects, including antimicrobial and anticancer activities.
Biological Activity Overview
1-Bromo-2-(isocyanomethyl)benzene has been studied for its potential biological activities, which include:
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The unique structure of 1-bromo-2-(isocyanomethyl)benzene may enhance its bioactivity through favorable interactions with microbial targets .
- Cytotoxic Effects : Preliminary studies indicate that derivatives of bromo-substituted benzene compounds exhibit cytotoxicity against various cancer cell lines. The isocyanomethyl group may play a crucial role in this activity by modifying protein functions or inducing apoptosis .
Antimicrobial Activity
A study investigating the antimicrobial properties of bromo-substituted benzene derivatives found that compounds with isocyanate functionalities exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Cytotoxicity Assessment
Research conducted on similar compounds showed that 1-bromo-2-(isocyanomethyl)benzene derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. The presence of the isocyanate group was linked to increased cytotoxicity, making these compounds promising candidates for anticancer drug development .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Protein Interaction | Modification of protein functions |
Toxicological Profile
The toxicological profile of 1-bromo-2-(isocyanomethyl)benzene indicates potential hazards associated with exposure. The isocyanate moiety is known for its reactivity towards biological nucleophiles, which may lead to adverse health effects such as skin irritation and respiratory issues upon contact or inhalation . Careful handling protocols are recommended when working with this compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
